![molecular formula C11H17N3O2S B3306692 N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide CAS No. 929342-36-9](/img/structure/B3306692.png)
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide
Overview
Description
“N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare 2- [N - (substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids . Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives .Molecular Structure Analysis
The molecular structure of “N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” can be represented by the formula C11H17N3O2S . The methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm .Scientific Research Applications
Organic Synthesis
Piperazine derivatives, including N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide, are commonly used in organic synthesis . They can be incorporated into biologically active compounds through a Mannich reaction . The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is an example of a compound obtained using a similar protocol .
Antidepressants
Piperazine derivatives have been screened for their neuro-pharmacological potential in various animal models . In particular, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown antidepressant-like effects in mice forced swim test (FST) and tail suspension test (TST) .
Antibacterial Agents
N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents . Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .
Antifungal Agents
Piperazine derivatives have also been reported as antifungal agents . They have been used in the development of new antifungal drugs .
Anti-allergic Activities
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Dopamine D3 Receptor Antagonists
Selective high-affinity antagonists for the dopamine D3 receptor (D3R) are sought for treating substance use disorders . Positron emission tomography (PET) with an effective D3R radioligand could be a useful tool for the development of such therapeutics .
Mechanism of Action
Target of Action
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamides are known to inhibit human carbonic anhydrase B , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme is crucial for the production of folate, a necessary component for DNA synthesis. By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is essential for the growth and replication of cells . This disruption affects the production of nucleic acids and proteins, leading to the inhibition of cell growth and division .
Result of Action
The inhibition of the folate synthesis pathway by N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide can lead to the cessation of cell growth and division . This can result in the effective treatment of infections caused by folate-synthesizing organisms.
properties
IUPAC Name |
N-methyl-4-piperazin-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHWHPCBYJIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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